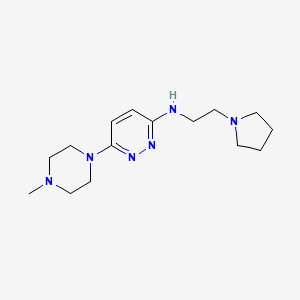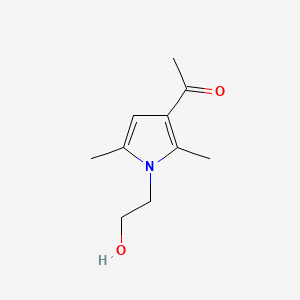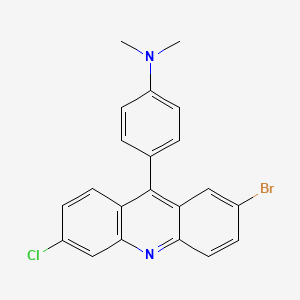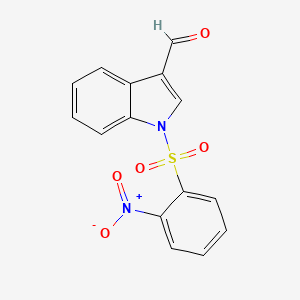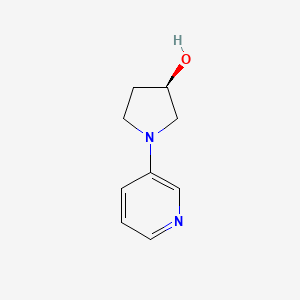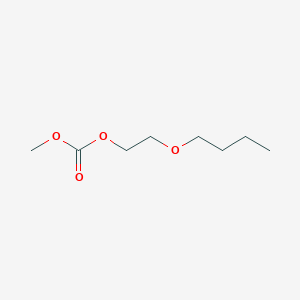
2-Butoxyethyl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxyethyl methyl carbonate is an organic compound that has garnered attention due to its potential applications in various fields, including as a clean diesel fuel additive. This compound is characterized by its chemical structure, which includes a butoxyethyl group and a methyl carbonate group. It is known for its ability to improve the properties of diesel fuel, making it a subject of interest in the quest for cleaner energy solutions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl methyl carbonate typically involves the reaction of 2-butoxyethanol with dimethyl carbonate. This reaction is catalyzed by a base, such as sodium methoxide, and is carried out under mild conditions. The reaction can be represented as follows:
C4H9OCH2CH2OH+(CH3O)2CO→C4H9OCH2CH2OCOOCH3+CH3OH
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .
化学反応の分析
Types of Reactions: 2-Butoxyethyl methyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-butoxyethanol and methanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: 2-Butoxyethanol and methanol.
Transesterification: Various alkyl carbonates depending on the alcohol used.
Substitution: Products vary based on the nucleophile involved.
科学的研究の応用
2-Butoxyethyl methyl carbonate has been extensively studied for its applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Primarily used as a clean diesel fuel additive, where it improves fuel properties such as reducing smoke and carbon monoxide emissions
作用機序
The mechanism by which 2-butoxyethyl methyl carbonate exerts its effects, particularly as a fuel additive, involves its ability to enhance combustion efficiency. The compound increases the oxygen content in the fuel, leading to more complete combustion and reduced emissions. The molecular targets include the fuel molecules themselves, where the carbonate group facilitates better mixing and combustion .
類似化合物との比較
2-Butoxyethanol: An organic compound with similar applications as a solvent and in industrial processes.
Dimethyl Carbonate: Used as a methylating agent and in the production of polycarbonates.
Ethylene Glycol: Commonly used in antifreeze and as a precursor to polymers.
Uniqueness: 2-Butoxyethyl methyl carbonate stands out due to its dual functional groups, which confer unique properties such as enhanced solubility and reactivity. Its ability to act as both a solvent and a fuel additive makes it versatile and valuable in various applications .
特性
CAS番号 |
160852-86-8 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
2-butoxyethyl methyl carbonate |
InChI |
InChI=1S/C8H16O4/c1-3-4-5-11-6-7-12-8(9)10-2/h3-7H2,1-2H3 |
InChIキー |
PNPLHROYFBCULP-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
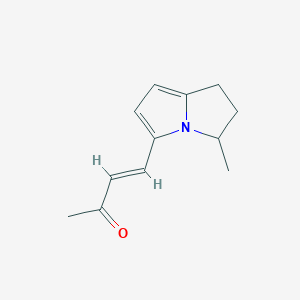
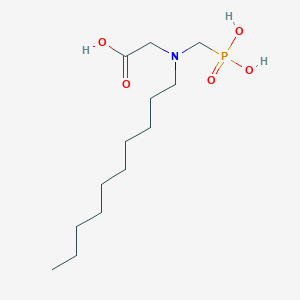
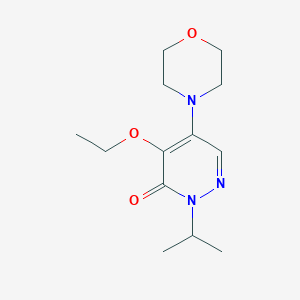
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
